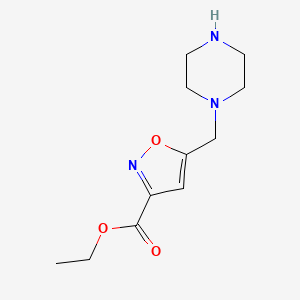

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate

Descripción general

Descripción

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications1. It is also known as EPIC2.

Synthesis Analysis

Unfortunately, the specific synthesis process for Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate is not readily available from the search results. However, it is commercially available for research and development purposes34.Molecular Structure Analysis

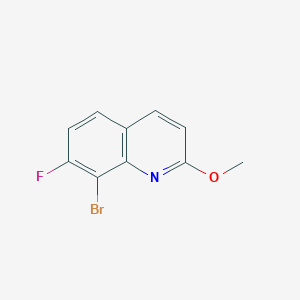

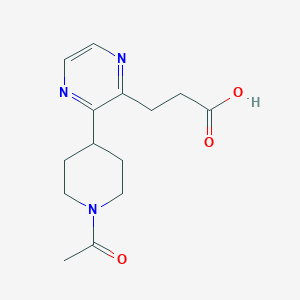

The molecular formula of Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate is C11H17N3O32. Its molecular weight is 239.27 g/mol2.

Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate are not provided in the search results. Further research may be needed to obtain this information.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate, such as its melting point, boiling point, and solubility, are not specified in the search results. The molecular weight of the compound is 239.27 g/mol2.Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate and its derivatives have been extensively studied for their synthesis and potential biological activities. For instance, the microwave-assisted synthesis of some hybrid molecules containing penicillanic or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate, has been investigated. These compounds demonstrated moderate antimicrobial activity against various microorganisms, antiurease activity, and antilipase activity (Başoğlu et al., 2013).

Antimicrobial and Anticancer Properties

Several studies have focused on the synthesis of novel derivatives of Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate and evaluating their antimicrobial and anticancer properties. For example, a series of newer carbazole derivatives were synthesized, which showed significant antibacterial, antifungal, and anticancer activities (Sharma et al., 2014).

Inhibition of Mycobacterium Tuberculosis

The compound has been utilized in the design of molecules to inhibit Mycobacterium tuberculosis. A study synthesized benzofuran and benzo[d]isothiazole derivatives containing ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and tested their inhibition against Mycobacterium tuberculosis DNA GyrB ATPase assay, showing promising results (Reddy et al., 2014).

Structural Studies

The compound has also been a subject of structural studies. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a reaction product involving ethyl 1-piperazinecarboxylate, was analyzed to understand its molecular conformation (Faizi et al., 2016).

Central Pharmacological Activity

The central pharmacological activity of related piperazine derivatives has been studied, highlighting potential applications in neurological and psychiatric disorders. For instance, a piperazine derivative exhibited anxiolytic-like activity in animal models, indicating its potential application in anxiety disorders (de Brito et al., 2012).

Antiviral Activity

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate derivatives have shown potential as antiviral agents. A study synthesized certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones, displaying significant anti-HIV-1 activity in vitro (El-Emam et al., 2004).

Safety And Hazards

The safety data sheet for Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate indicates that it is used for research and development purposes5. However, the specific hazards associated with this compound are not provided in the search results. As with all chemicals, it should be handled with appropriate safety measures.

Direcciones Futuras

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate has potential therapeutic and industrial applications1. However, the specific future directions for this compound are not provided in the search results. Further research may reveal more about its potential uses and benefits.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary sources or professionals in the field for more detailed and specific information.

Propiedades

IUPAC Name |

ethyl 5-(piperazin-1-ylmethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-2-16-11(15)10-7-9(17-13-10)8-14-5-3-12-4-6-14/h7,12H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPGGZSJADMMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-piperazin-1-ylmethylisoxazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B1399329.png)

![3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1399330.png)

![4-[(2-Chloropyridin-4-yl)methyl]-1-methylazepane](/img/structure/B1399339.png)